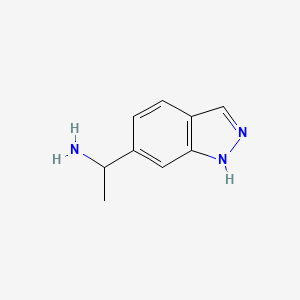![molecular formula C12H15N B6589079 6-phenyl-1-azaspiro[3.3]heptane CAS No. 2028257-91-0](/img/new.no-structure.jpg)
6-phenyl-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate, resulting in a spirocyclic β-lactam. This intermediate is then reduced using alane to yield the desired azaspiro compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for 6-phenyl-1-azaspiro[3This flexibility is crucial for producing derivatives with desired pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or alane.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, alane.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of N-oxides, while reduction typically yields secondary amines .
Scientific Research Applications
6-Phenyl-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-phenyl-1-azaspiro[3.3]heptane involves its interaction with biological targets, mimicking the behavior of piperidine. This compound can bind to receptors and enzymes, modulating their activity and leading to various pharmacological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in anesthetics where it may interact with sodium channels .
Comparison with Similar Compounds
6-Phenyl-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which distinguishes it from other similar compounds like:
Properties
CAS No. |
2028257-91-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-phenyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-8-12(9-11)6-7-13-12/h1-5,11,13H,6-9H2 |
InChI Key |
CLGPHFCKVJHPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



